

A Technical Guide to 2-Azidobutane: Properties and Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-azidobutane

Cat. No.: B6176771

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and safety considerations for **2-azidobutane**, a useful building block in organic synthesis. The information is intended for professionals in research and development who require detailed technical data and experimental procedures.

Core Chemical and Physical Properties

2-Azidobutane, also known as sec-butyl azide, is an organic azide with the chemical formula C4H9N3.^[1] Its properties are summarized in the tables below. Please note that while computed values are available, experimentally determined data for some properties are not readily available in the literature.

Table 1: Chemical Identifiers of 2-Azidobutane

Identifier	Value
CAS Number	53372-19-3 [1] [2]
Molecular Formula	C4H9N3 [1]
Molecular Weight	99.13 g/mol [1]
IUPAC Name	2-azidobutane [1]
InChI Key	WOAFFPVHLXPFEG-UHFFFAOYSA-N [2]
SMILES	CCC(C)N=[N+]=[N-] [1]

Table 2: Physicochemical Properties of 2-Azidobutane (Computed)

Property	Value
XLogP3	2.4
Hydrogen Bond Donor Count	0
Hydrogen Bond Acceptor Count	3
Rotatable Bond Count	2
Exact Mass	99.0796473 g/mol
Monoisotopic Mass	99.0796473 g/mol
Topological Polar Surface Area	45.9 Å ²
Heavy Atom Count	7
Complexity	82.9

Note: The data in Table 2 are computed properties sourced from PubChem and may differ from experimental values.

Experimental Protocols

Synthesis of 2-Azidobutane

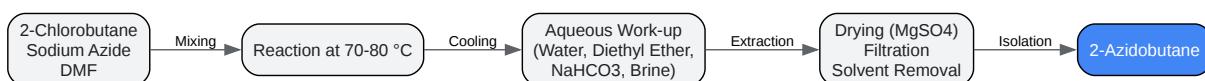
The synthesis of **2-azidobutane** is typically achieved through a nucleophilic substitution reaction where a suitable leaving group in a butane derivative is displaced by an azide ion. A common precursor is 2-chlorobutane.

Reaction:

Materials:

- 2-chlorobutane
- Sodium azide (NaN₃)
- Dimethylformamide (DMF), anhydrous
- Diethyl ether
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Separatory funnel
- Rotary evaporator

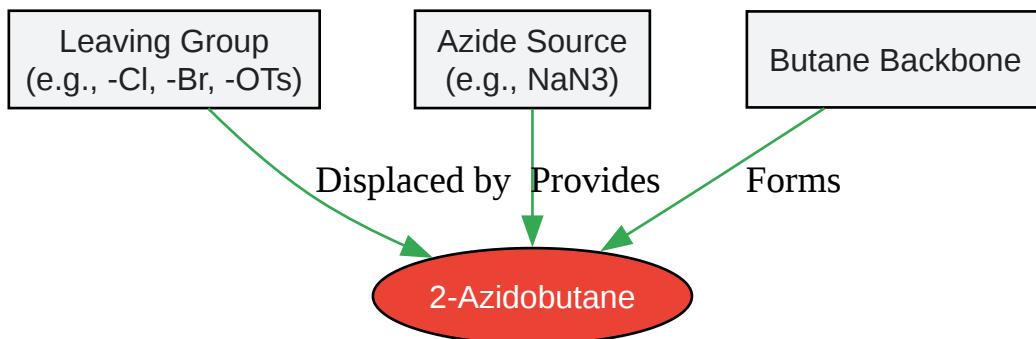
Procedure:


- Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-chlorobutane (1.0 equivalent) in anhydrous dimethylformamide.

- Addition of Sodium Azide: To the stirred solution, add sodium azide (1.5 equivalents).
- Reaction: Heat the reaction mixture to 70-80 °C and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- Work-up:
 - Cool the reaction mixture to room temperature.
 - Pour the mixture into a separatory funnel containing water and extract with diethyl ether (3x).
 - Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
 - Dry the organic layer over anhydrous magnesium sulfate.
- Purification:
 - Filter off the drying agent.
 - Remove the solvent under reduced pressure using a rotary evaporator to yield crude **2-azidobutane**.
 - The crude product can be further purified by fractional distillation under reduced pressure.

Safety Precautions: Organic azides can be explosive, especially at elevated temperatures or in the presence of strong acids. This procedure should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (safety glasses, lab coat, and gloves) must be worn.

Mandatory Visualizations


Synthesis Workflow for 2-Azidobutane

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis of **2-azidobutane**.

Logical Relationship of Precursors to Product

[Click to download full resolution via product page](#)

Caption: Key components leading to the formation of **2-azidobutane**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Azidobutane | C4H9N3 | CID 13257195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-azidobutane | 53372-19-3 [sigmaaldrich.com]
- To cite this document: BenchChem. [A Technical Guide to 2-Azidobutane: Properties and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b6176771#cas-number-and-chemical-properties-of-2-azidobutane>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com